molecular formula C8H18ClN B6320830 1-Methyl-1-propylpyrrolidinium chloride CAS No. 528818-82-8

1-Methyl-1-propylpyrrolidinium chloride

Cat. No.: B6320830
CAS No.: 528818-82-8
M. Wt: 163.69 g/mol
InChI Key: RCEZHULDQZVHHG-UHFFFAOYSA-M
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Description

1-Methyl-1-propylpyrrolidinium chloride is a quaternary ammonium salt with the molecular formula C8H18ClN. It is known for its stability and solubility in various solvents, including water, ethanol, and acetone. This compound is often used in organic synthesis and as a catalyst or reaction medium due to its ionic liquid properties .

Biochemical Analysis

Biochemical Properties

1-Methyl-1-propylpyrrolidinium chloride plays a significant role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to form weak hydrogen bonds with biomolecules, which can influence their structural conformation and activity . The compound’s ionic nature allows it to act as a solvent or co-solvent in biochemical assays, facilitating the dissolution and stabilization of biomolecules .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of ion channels and transporters, affecting ion homeostasis within cells . Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity . The compound’s ability to form hydrogen bonds and ionic interactions with biomolecules is crucial for its function. These interactions can result in conformational changes in proteins, affecting their function and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that the compound can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Toxic or adverse effects have been observed at very high doses, including disruptions in ion homeostasis and cellular toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for cellular metabolism. For instance, the compound can influence the activity of enzymes involved in the breakdown and synthesis of biomolecules, affecting metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic state of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s ionic nature allows it to accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its activity and interactions with other biomolecules, influencing cellular processes such as signaling and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1-propylpyrrolidinium chloride can be synthesized through the quaternization of 1-methylpyrrolidine with propyl chloride. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified through recrystallization or distillation .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors followed by purification steps such as crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1-propylpyrrolidinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 1-methyl-1-propylpyrrolidinium hydroxide .

Mechanism of Action

The mechanism of action of 1-methyl-1-propylpyrrolidinium chloride involves its interaction with various molecular targets. The compound’s ionic nature allows it to stabilize charged intermediates in chemical reactions, enhancing reaction rates and selectivity. In biological systems, it can interact with proteins and enzymes, potentially altering their structure and function .

Comparison with Similar Compounds

  • 1-Butyl-1-methylpyrrolidinium chloride
  • 1-Ethyl-3-methylimidazolium chloride
  • 1-Methyl-1-propargylpyrrolidinium chloride

Comparison: 1-Methyl-1-propylpyrrolidinium chloride is unique due to its specific alkyl chain length and the resulting balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a solvent and catalyst in various reactions. Compared to similar compounds, it offers a distinct combination of stability, solubility, and reactivity .

Properties

IUPAC Name

1-methyl-1-propylpyrrolidin-1-ium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N.ClH/c1-3-6-9(2)7-4-5-8-9;/h3-8H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEZHULDQZVHHG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1(CCCC1)C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049314
Record name 1-Methyl-1-propylpyrrolidinium chloride
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Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528818-82-8
Record name Pyrrolidinium, 1-methyl-1-propyl-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=528818-82-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1-propylpyrrolidinium chloride
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Record name 1-Methyl-1-propylpyrrolidinium chloride
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Record name 1-Methyl-1-propylpyrrolidinium chloride
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